(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol
Description
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is a heterocyclic compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a 5-methylpyrazine moiety. Its molecular formula is C₁₁H₁₇N₃O, with a molecular weight of 207.28 g/mol.
Properties
Molecular Formula |
C11H17N3O |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
[1-[(5-methylpyrazin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-5-13-10(6-12-9)7-14-4-2-3-11(14)8-15/h5-6,11,15H,2-4,7-8H2,1H3 |
InChI Key |
QBFBGMADZZEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CCCC2CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the pyrazine ring or the pyrrolidine ring.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology
Biologically, this compound can be used in studies involving enzyme interactions and receptor binding due to its potential to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds .
Industry
Industrially, the compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
- Pyrazine vs.
- Substituent Effects : The 5-methylpyrazine group in the target compound offers moderate steric bulk compared to the difluoromethyl-benzimidazole in Compound 19 (), which may reduce metabolic stability but improve solubility .
- Ring Size: The piperidine-ethanol analogue () has a six-membered ring, conferring different conformational dynamics compared to the five-membered pyrrolidine in the target compound .
Pharmacological and Physicochemical Properties
Table 2: Pharmacokinetic and Bioactivity Comparison
Key Observations :
- The target compound’s lower LogP (0.98) suggests better aqueous solubility than Compound 19 (LogP = 3.12), making it more suitable for oral administration .
- The bromopyridine-sulfonyl derivative () exhibits antimicrobial activity, likely due to the sulfonyl group’s polarity and bromine’s electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
